Cas no 404844-02-6 (N-Desmethyl Imatinib)

N-Desmethyl Imatinib structure
商品名:N-Desmethyl Imatinib
N-Desmethyl Imatinib 化学的及び物理的性質
名前と識別子
-
- Benzamide,N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-(1-piperazinylmethyl)-
- Imatinib desmethyl (as formate)
- Imatinib metabolite N-Desmethyl Imatinib
- N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-(piperazin-1-ylmethyl)-benzamide
- N-DESMETHYL GLEEVEC
- N-Desmethyl Imatinib
- Benzamide, N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-4-(1-piperazinylmethyl)-
- CGP-74588
- Imatinib metabolite
- N Desmethyl imatinib
- Norimatinib
- N-{4-Methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}-4-(piperazin-1-ylmethyl)benzamide
- N-Desmethylimatinib
- 6GOH0N63QD
- n-desmethyl imatinib;n-{4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl}-4-(piperazin-1-ylmethyl)benzamide
- N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(piperazin-1-yl)methyl]benzamide
- Desmethyl Imatinib (Desmethyl Gleevec)
- CGP 74588
- Imatinib EP Impurity C
- n-Demethylated pi
- AMY38986
- N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-piperazin-1-ylmethyl-benzamide
- NCGC00485941-01
- CHEBI:169508
- BQQYXPHRXIZMDM-UHFFFAOYSA-N
- CHEMBL3040018
- NS00116451
- BDBM50434582
- CHEMBL2386594
- UNII-6GOH0N63QD
- AS-74968
- HY-G0017
- STI-50900
- N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide
- DTXSID80193500
- AC-23925
- FT-0666167
- Q27264884
- n-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-4-(1-piperazinylmethyl)benzamide
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide
- STI-509-00
- CGP74588
- AKOS024573735
- MFCD07369291
- 404844-02-6
- N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-(1-piperazinylmethyl)-benzamide
- SCHEMBL846536
- CGP-74588 (N-Desmethyl imatinib)
- 1ST162732
- A10684
- SDCCGSBI-0660070.P001
- DA-65996
- N-(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-4-(PIPERAZIN-1-YLMETHYL)BENZAMIDE
-
- MDL: MFCD07369291
- インチ: 1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)
- InChIKey: BQQYXPHRXIZMDM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H])N([H])C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])N([H])C1=NC([H])=C([H])C(C2=C([H])N=C([H])C([H])=C2[H])=N1
計算された属性
- せいみつぶんしりょう: 479.243359g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 回転可能化学結合数: 7
- どういたいしつりょう: 479.243359g/mol
- 単一同位体質量: 479.243359g/mol
- 水素結合トポロジー分子極性表面積: 95.1Ų
- 重原子数: 36
- 複雑さ: 679
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: 灰白色から灰白色-黄色固体
- 密度みつど: 1.269
- ゆうかいてん: 99-101°C
- 屈折率: 1.676
- PSA: 95.07
N-Desmethyl Imatinib セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
N-Desmethyl Imatinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1055810-100mg |
N-Desmethyl imatinib |
404844-02-6 | 98% | 100mg |
¥781 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1055810-25mg |
N-Desmethyl imatinib |
404844-02-6 | 98% | 25mg |
¥267 | 2023-04-14 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51232-5mg |
Imatinib metabolite N-Desmethyl Imatinib (N-Desmethyl Imatinib) |
404844-02-6 | 98% | 5mg |
¥3120.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11641-5 mg |
N-Desmethyl imatinib |
404844-02-6 | 98.60% | 5mg |
¥1767.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11641-25 mg |
N-Desmethyl imatinib |
404844-02-6 | 98.60% | 25mg |
¥7154.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11641-1 mL * 10 mM (in DMSO) |
N-Desmethyl imatinib |
404844-02-6 | 98.60% | 1 mL * 10 mM (in DMSO) |
¥1867.00 | 2022-04-26 | |
TRC | D292045-50mg |
N-Desmethyl Imatinib |
404844-02-6 | 50mg |
$ 2048.00 | 2023-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N44140-100mg |
N-Desmethyl imatinib |
404844-02-6 | 100mg |
¥478.0 | 2021-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219123-250 µg |
N-Desmethyl Imatinib-d8, |
404844-02-6 | ≥98% | 250µg |
¥4,061.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208027-500 µg |
N-Desmethyl Imatinib, |
404844-02-6 | ≥98% | 500µg |
¥2,933.00 | 2023-07-11 |
N-Desmethyl Imatinib 関連文献
-
Stefano Tartaggia,Anna Meneghello,Ottavia Bellotto,Ariana Soledad Poetto,Martina Zanchetta,Bianca Posocco,David Bunka,Federico Polo,Giuseppe Toffoli Analyst 2021 146 1714
-
S. J. Kumari A. Ubhayasekera,Warunika Aluthgedara,Bo Ek,Jonas Bergquist Anal. Methods 2016 8 3046
-
Son Tung Ngo,Hung Minh Nguyen,Le Thi Thuy Huong,Pham Minh Quan,Vi Khanh Truong,Nguyen Thanh Tung,Van V. Vu RSC Adv. 2020 10 40284
-
Suvendu Giri,Jeganathan Manivannan,Bhuvaneswari Srinivasan,Lakshmikirupa Sundaresan,Palanivel Gajalakshmi,Suvro Chatterjee RSC Adv. 2018 8 20211
-
Fan Pu,Spencer Chiang,Wenpeng Zhang,Zheng Ouyang Analyst 2019 144 1034
404844-02-6 (N-Desmethyl Imatinib) 関連製品
- 39627-98-0(2',6'-Picolinoxylidide)
- 1246819-59-9(Imatinib Meta-methyl-piperazine Impurity)
- 1246819-27-1(Imatinib Para-diaminomethylbenzene Impurity-d3)
- 1365802-18-1(Imatinib Impurity E)
- 152460-09-8(N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine)
- 571186-93-1(Imatinib (Piperidine)-N,N-dioxide)
- 571186-91-9(Imatinib (Piperazine)-4-oxide)
- 571186-92-0(Imatinib (Pyridine)-N-oxide)
- 938082-57-6(Imatinib (Piperidine)-1-oxide)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:404844-02-6)N-{4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}-4-(piperazin-1-ylmethyl)benzamide

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ